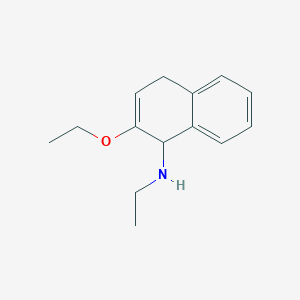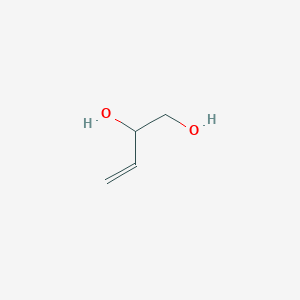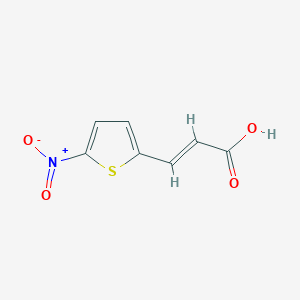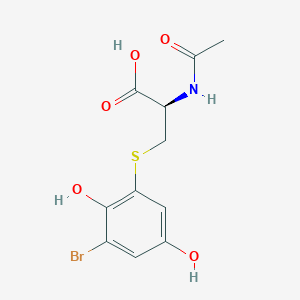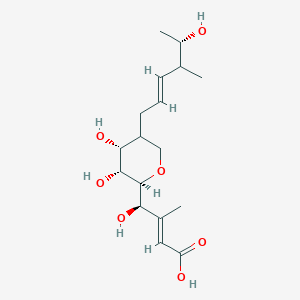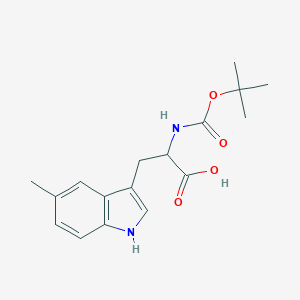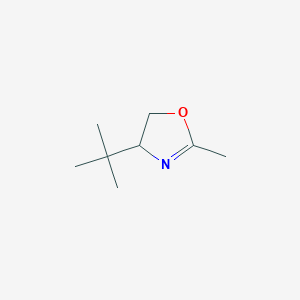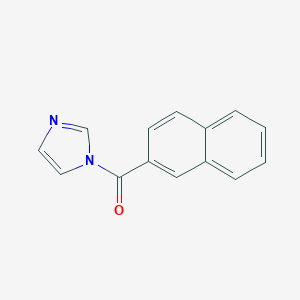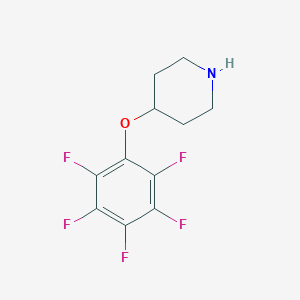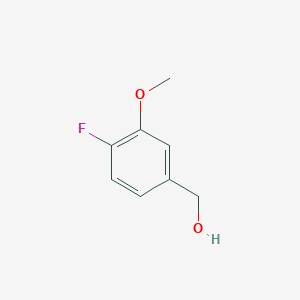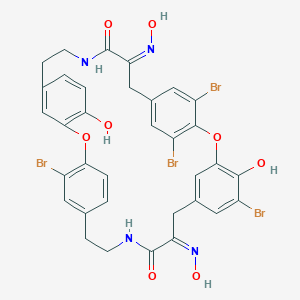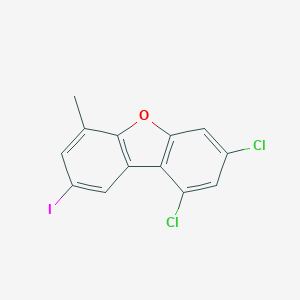
6-Methyl-8-iodo-1,3-dichlordibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-iodo-1,3-dichlordibenzofuran (MIDBF) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as dibenzofurans, which are characterized by a fused ring structure containing two benzene rings and one oxygen atom. MIDBF is of particular interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is not well understood, but it is believed to involve the interaction of the compound with specific biomolecules, such as nucleic acids and metal ions. The presence of the iodine and chlorine atoms in the compound may also play a role in its activity, as these atoms are known to have strong electron-withdrawing effects that can affect the reactivity and binding properties of the molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Methyl-8-iodo-1,3-dichlordibenzofuran are not well characterized, but studies have shown that the compound can interact with DNA and RNA, potentially leading to changes in gene expression and cellular function. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit cytotoxic activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Methyl-8-iodo-1,3-dichlordibenzofuran in scientific research is its unique chemical properties, which make it an ideal candidate for use in a variety of applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is its potential toxicity, which could limit its use in certain applications or require additional safety precautions.
Direcciones Futuras
There are many potential future directions for research involving 6-Methyl-8-iodo-1,3-dichlordibenzofuran. One promising area of research is the development of new fluorescent probes based on the structure of 6-Methyl-8-iodo-1,3-dichlordibenzofuran, which could be used for imaging a wide range of biological systems. Additionally, further studies are needed to better understand the mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran and its potential applications in drug discovery and development. Finally, the development of new synthesis methods for 6-Methyl-8-iodo-1,3-dichlordibenzofuran could lead to improved yields and purity, making the compound more widely available for use in scientific research.
Métodos De Síntesis
6-Methyl-8-iodo-1,3-dichlordibenzofuran can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. In the Suzuki-Miyaura reaction, a boronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product. The Ullmann reaction involves the coupling of two aryl halides in the presence of a copper catalyst. Both of these methods have been successfully used to synthesize 6-Methyl-8-iodo-1,3-dichlordibenzofuran with high yields and purity.
Aplicaciones Científicas De Investigación
6-Methyl-8-iodo-1,3-dichlordibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 6-Methyl-8-iodo-1,3-dichlordibenzofuran as a fluorescent probe for imaging biological systems. 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based imaging techniques. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, which could be used to develop sensors for detecting these ions in biological samples.
Propiedades
Número CAS |
132194-83-3 |
|---|---|
Nombre del producto |
6-Methyl-8-iodo-1,3-dichlordibenzofuran |
Fórmula molecular |
C13H7Cl2IO |
Peso molecular |
377 g/mol |
Nombre IUPAC |
1,3-dichloro-8-iodo-6-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl2IO/c1-6-2-8(16)5-9-12-10(15)3-7(14)4-11(12)17-13(6)9/h2-5H,1H3 |
Clave InChI |
OBPNDBUBANGTHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
SMILES canónico |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
Otros números CAS |
132194-83-3 |
Sinónimos |
6-methyl-8-iodo-1,3-dichlordibenzofuran IMCDF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



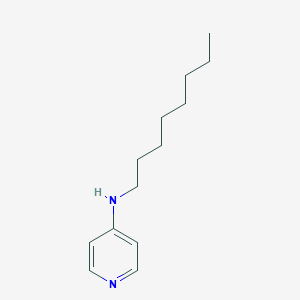
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
